molecular formula C14H13Cl2N3O4S2 B3456197 2,4-dichloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide

2,4-dichloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B3456197
M. Wt: 422.3 g/mol
InChI Key: SYPVSDULPPCGLN-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dichloro, morpholine sulfonyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.

    Introduction of Dichloro Substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the dichloro groups at the desired positions.

    Sulfonylation: The morpholine-4-sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Thiazole Ring Formation: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the chloro positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiazole groups could play a crucial role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-5-(morpholine-4-sulfonyl)benzamide: Lacks the thiazole ring, which may affect its biological activity.

    2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide: Lacks the morpholine sulfonyl group, potentially altering its chemical properties.

    5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide: Lacks the dichloro substituents, which may influence its reactivity.

Uniqueness

The unique combination of dichloro, morpholine sulfonyl, and thiazolyl groups in 2,4-dichloro-5-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dichloro-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4S2/c15-10-8-11(16)12(25(21,22)19-2-4-23-5-3-19)7-9(10)13(20)18-14-17-1-6-24-14/h1,6-8H,2-5H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPVSDULPPCGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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